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Compound of Interest

Compound Name: 3'-O-Methyltaxifolin

Cat. No.: B7819635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3'-O-Methyltaxifolin, a naturally occurring flavonoid and a derivative of taxifolin

(dihydroquercetin), has garnered significant interest in the scientific community due to its

potential pharmacological activities. As with any bioactive compound intended for research or

drug development, comprehensive structural elucidation and characterization are paramount.

This application note provides a detailed overview of the spectroscopic techniques used to

characterize 3'-O-Methyltaxifolin, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared

(IR) Spectroscopy. Detailed experimental protocols and quantitative data are presented to

facilitate its identification and analysis.

Spectroscopic Data
The structural identity of 3'-O-Methyltaxifolin can be unequivocally confirmed through a

combination of spectroscopic methods. The following tables summarize the key quantitative

data obtained from NMR and MS analyses. While specific experimental UV-Vis and IR data for

3'-O-Methyltaxifolin are not widely published, representative data for the parent compound,

taxifolin, are provided for comparison, along with expected spectral characteristics.
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NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic

compounds. The ¹H and ¹³C NMR data for 3'-O-Methyltaxifolin provide precise information

about the proton and carbon environments within the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3'-O-Methyltaxifolin (DMSO-d₆)[1][2]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

2 5.10 (d, J = 11.5 Hz) 83.80

3 4.72 (dd, J = 11.5, 6.1 Hz) 71.93

4 - 199.00

5 11.89 (s) 163.44

6 6.12 (d, J = 2.2 Hz) 95.40

7 - 168.02

8 6.10 (d, J = 2.2 Hz) 94.27

9 - 162.98

10 - 101.84

1' - 128.36

2' 7.12 (d, J = 1.8 Hz) 112.67

3' - 147.81

4' 9.12 (s) 147.53

5' 6.79 (d, J = 8.0 Hz) 115.43

6' 6.92 (dd, J = 8.0, 1.8 Hz) 121.71

3-OH 5.80 (d, J = 6.3 Hz) -

3'-OCH₃ 3.78 (s) 56.17
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High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition and exact mass of a molecule. Tandem mass spectrometry (MS/MS) provides

valuable information on the fragmentation patterns, further confirming the structure.

Table 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS Data for 3'-O-
Methyltaxifolin

Ion Mode Adduct
Measured
m/z

Molecular
Formula

MS²
Fragments
(m/z)

MS³ (from
m/z
289.0713)
Fragments
(m/z)

Positive [M+H]⁺ 319.0814 C₁₆H₁₅O₇

299.0606,

289.0714,

284.0328,

274.0481,

240.0466,

230.0559,

152.01,

125.0286

275.4196,

230.0723,

152.0087

Negative [M-H]⁻ 317.0698 C₁₆H₁₃O₇ - -

Data sourced from Al-Mahweety et al., 2022 and Shen et al., 2016.[1][2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is characteristic of the flavonoid's chromophoric system. For taxifolin, the parent

compound, typical absorption maxima are observed around 289 nm (Band II, related to the A-

ring) and a shoulder or a weaker band in the 320-330 nm region (Band I, related to the B-ring).

Methylation at the 3'-position is expected to cause a slight bathochromic (red) or hypsochromic

(blue) shift in Band I.

Table 3: UV-Vis Absorption Data for Taxifolin (for comparison)
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Compound Solvent Band I (λₘₐₓ, nm) Band II (λₘₐₓ, nm)

Taxifolin Methanol ~327 289

Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present

in a molecule based on their vibrational frequencies. The IR spectrum of 3'-O-Methyltaxifolin
is expected to be very similar to that of taxifolin, with the addition of characteristic C-H

stretching and bending vibrations from the methyl group.

Table 4: Key IR Absorption Bands for Taxifolin (for comparison)

Wavenumber (cm⁻¹) Assignment

~3400 O-H stretching (phenolic and alcoholic)

~1640 C=O stretching (ketone)

~1600, ~1510, ~1460 C=C stretching (aromatic rings)

~1250
C-O-C stretching (ether linkage in the pyran

ring)

~1160 C-O stretching (phenolic)

Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of 3'-O-
Methyltaxifolin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3'-O-
Methyltaxifolin.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.
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Sample Preparation:

Weigh approximately 5-10 mg of purified 3'-O-Methyltaxifolin.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Shim the magnetic field to achieve optimal resolution.

Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

Pulse sequence: zg30

Spectral width: ~16 ppm

Number of scans: 16-64 (depending on sample concentration)

Relaxation delay (d1): 2 seconds

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling using the

following typical parameters:

Pulse sequence: zgpg30

Spectral width: ~240 ppm
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Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)

Relaxation delay (d1): 2 seconds

Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Mass Spectrometry (MS)
Objective: To determine the accurate mass, elemental composition, and fragmentation pattern

of 3'-O-Methyltaxifolin.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

Sample Preparation:

Prepare a stock solution of 3'-O-Methyltaxifolin in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

LC-HRMS Analysis:

LC Conditions (example):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to ensure good separation (e.g., 5-95% B over 15 minutes).

Flow rate: 0.3 mL/min.

Injection volume: 5 µL.
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MS Conditions (example):

Ionization source: Electrospray Ionization (ESI), in both positive and negative ion modes.

Capillary voltage: 3.5-4.5 kV.

Source temperature: 120-150 °C.

Desolvation gas flow and temperature: Optimized for the instrument.

Mass range: m/z 50-1000.

Acquisition mode: Full scan for accurate mass measurement and tandem MS (MS/MS) for

fragmentation analysis. For MS/MS, select the precursor ion corresponding to 3'-O-
Methyltaxifolin ([M+H]⁺ or [M-H]⁻) and apply a collision energy (e.g., 10-40 eV) to induce

fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of 3'-O-Methyltaxifolin.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 3'-O-Methyltaxifolin in a spectroscopic grade solvent (e.g.,

methanol or ethanol) at a concentration of approximately 0.1 mg/mL.

Dilute the stock solution to obtain a final concentration that gives an absorbance reading

between 0.2 and 0.8 in the wavelength range of interest.

Spectral Acquisition:

Use quartz cuvettes with a 1 cm path length.

Fill the reference cuvette with the same solvent used to dissolve the sample.

Fill the sample cuvette with the prepared sample solution.
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Record the spectrum from 200 to 500 nm.

Identify the wavelengths of maximum absorbance (λₘₐₓ).

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of 3'-O-Methyltaxifolin to identify its functional groups.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, preferably with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3'-O-Methyltaxifolin powder directly onto the ATR crystal.

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample

and the crystal.

Spectral Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a natural product like 3'-O-Methyltaxifolin.
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Caption: Workflow for Spectroscopic Characterization.
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The comprehensive spectroscopic characterization of 3'-O-Methyltaxifolin is essential for its

unambiguous identification and for ensuring its purity in research and development settings.

This application note provides the key spectroscopic data and detailed experimental protocols

necessary for this purpose. The combination of NMR, MS, UV-Vis, and IR spectroscopy offers

a powerful and robust analytical workflow for the structural elucidation of this and other related

flavonoid compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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